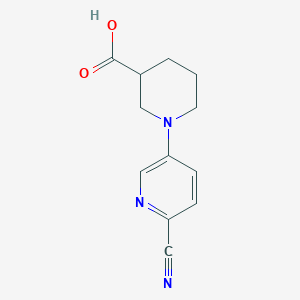
1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid, also known as CPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. CPPC has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mecanismo De Acción
1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid acts as an antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. 1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid binds to the receptor and blocks its activation by glutamate, which is the primary neurotransmitter involved in NMDA receptor activation. By blocking NMDA receptor activation, 1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid can prevent excitotoxicity and reduce neuronal damage in various neurological disorders.
Biochemical and Physiological Effects:
1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid has been shown to have neuroprotective effects in various animal models of neurological disorders, including Alzheimer's disease, stroke, and traumatic brain injury. 1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid has been found to reduce neuronal damage, improve cognitive function, and increase synaptic plasticity in these models. 1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid has several advantages for lab experiments, including its high affinity for the NMDA receptor, its ability to cross the blood-brain barrier, and its neuroprotective properties. However, 1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid, including the development of more efficient synthesis methods, the optimization of 1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid's pharmacokinetic properties, and the exploration of its potential applications in other areas of scientific research. 1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid has shown promise as a treatment for various neurological disorders, and further research is needed to fully understand its mechanism of action and therapeutic potential. Additionally, the development of 1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid analogs with improved pharmacokinetic properties may lead to the discovery of new treatments for neurological disorders.
Métodos De Síntesis
1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid can be synthesized using various methods, including the reaction between 3-cyanopyridine and 3-piperidone followed by the addition of a carboxylic acid. Another method involves the reaction between 3-cyanopyridine and 3-piperidone with chloroacetyl chloride, followed by the addition of a carboxylic acid. The synthesis of 1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid is a multistep process that requires careful control of reaction conditions to ensure high yield and purity.
Aplicaciones Científicas De Investigación
1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid has been studied for its potential applications in various areas of scientific research, including medicinal chemistry, drug discovery, and neuroscience. 1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid has been found to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in memory and learning. 1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid has also been shown to have potential as a treatment for Alzheimer's disease, stroke, and traumatic brain injury.
Propiedades
IUPAC Name |
1-(6-cyanopyridin-3-yl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c13-6-10-3-4-11(7-14-10)15-5-1-2-9(8-15)12(16)17/h3-4,7,9H,1-2,5,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRLDWRVORDSHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CN=C(C=C2)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid](/img/structure/B6647021.png)
![1-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6647029.png)
![1-[[(4-Methylpyrimidin-2-yl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6647031.png)
![2-[4-[(3,3-Dimethylbutanoylamino)methyl]triazol-1-yl]acetic acid](/img/structure/B6647039.png)
![2-[4-[(2,2-Dimethylpropanoylamino)methyl]triazol-1-yl]acetic acid](/img/structure/B6647045.png)
![2-[2-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]phenyl]acetic acid](/img/structure/B6647064.png)
![2-[4-(aminomethyl)triazol-1-yl]-N-[(1-hydroxycyclohexyl)methyl]acetamide](/img/structure/B6647066.png)
![2-Methyl-1-[4-(4,5,6,7-tetrahydro-1-benzofuran-4-ylamino)piperidin-1-yl]propan-1-one](/img/structure/B6647074.png)
![2-[2-[[Methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]phenyl]acetic acid](/img/structure/B6647081.png)
![2-[2-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]phenyl]acetic acid](/img/structure/B6647088.png)

![[4-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B6647111.png)
![6-chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B6647116.png)
